1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cell biology . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been reported to exhibit good selectivity between cancer cells and normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of benzyl and ethoxy groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-Ethoxy-1H-indole-2-carboxylic acid: Lacks the benzyl group, potentially altering its interaction with biological targets.
1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its properties.
Uniqueness: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and ethoxy groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-6-ethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSYNABMLSVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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